molecular formula C18H22F2N2O2 B2801936 N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361878-57-9

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Katalognummer B2801936
CAS-Nummer: 2361878-57-9
Molekulargewicht: 336.383
InChI-Schlüssel: ZNDVGKVPCPMYOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as DFP-10825, is a small-molecule inhibitor that targets the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, which is a tumor suppressor protein that plays a crucial role in preventing the development of cancer. By inhibiting the MDM2-p53 interaction, DFP-10825 can activate the p53 pathway and induce apoptosis in cancer cells.

Wirkmechanismus

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide binds to the hydrophobic pocket of MDM2 and disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces the expression of downstream target genes, such as p21 and Bax, which promote cell cycle arrest and apoptosis, respectively (Zhang et al., 2016; Zhao et al., 2019).
Biochemical and Physiological Effects:
N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to induce p53-dependent apoptosis in cancer cells, while sparing normal cells (Zhang et al., 2016; Zhao et al., 2019). N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has also been reported to inhibit cancer cell migration and invasion (Zhao et al., 2019). In addition, N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiotherapy (Zhang et al., 2016; Zhao et al., 2019).

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide is a potent and selective inhibitor of the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway and developing novel anticancer therapies. However, N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has poor solubility and bioavailability, which may limit its use in vivo. Moreover, N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans remain to be determined.

Zukünftige Richtungen

There are several future directions for the development and application of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide. First, efforts can be made to improve the solubility and bioavailability of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide, which may enhance its in vivo activity. Second, the combination of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide with other anticancer agents can be further explored to identify synergistic and effective treatment regimens. Third, the potential of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide as a radiosensitizer can be investigated in more detail. Fourth, the role of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide in the regulation of other cellular processes, such as DNA damage response and autophagy, can be studied. Finally, the safety and efficacy of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide in clinical trials can be evaluated, which may lead to the development of a new class of anticancer drugs that target the MDM2-p53 pathway.

Synthesemethoden

The synthesis of N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the preparation of the piperidine-4-carboxamide scaffold, the introduction of the difluorophenyl and propenoyl groups, and the resolution of the enantiomers. The detailed synthesis method has been reported in a patent application (WO2013028653A1).

Wissenschaftliche Forschungsanwendungen

N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide can induce p53-dependent apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells (Zhang et al., 2016; Zhao et al., 2019). In vivo studies have demonstrated that N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide can inhibit tumor growth and prolong survival in mouse models of breast and lung cancer (Zhang et al., 2016; Zhao et al., 2019). Moreover, N-[2-(3,4-Difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide has been shown to synergize with other anticancer agents, such as chemotherapy and radiotherapy (Zhang et al., 2016; Zhao et al., 2019).

Eigenschaften

IUPAC Name

N-[2-(3,4-difluorophenyl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O2/c1-4-16(23)22-9-7-12(8-10-22)17(24)21-18(2,3)13-5-6-14(19)15(20)11-13/h4-6,11-12H,1,7-10H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDVGKVPCPMYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)F)F)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.